1-苄基哌啶-4-碳腈

描述

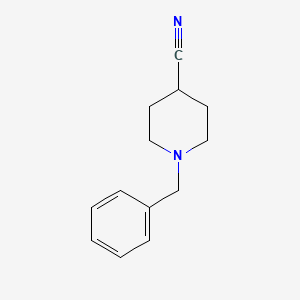

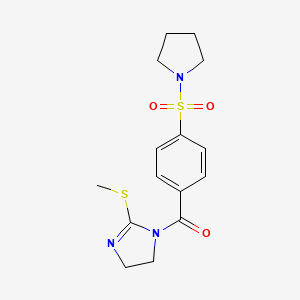

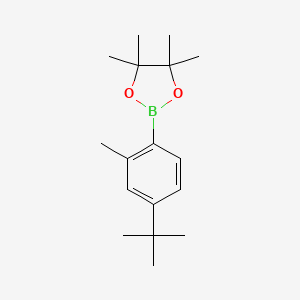

1-Benzylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 62718-31-4 . It has a molecular weight of 200.28 and its IUPAC name is 1-benzyl-4-piperidinecarbonitrile .

Synthesis Analysis

The synthesis of 1-Benzylpiperidine-4-carbonitrile involves several steps . The process starts with 4-piperidinecarboxylic acid as a raw material, which undergoes esterification to generate 4-piperidinecarboxylic acid methyl ester hydrochloride . This is followed by an alkylation reaction to produce N-benzyl-4-piperidinecarboxylic acid methyl ester . The ester is then hydrolyzed to obtain N-benzyl-4-piperidinecarboxylic acid . An acylation reaction is carried out on the N-benzyl-4-piperidinecarboxamide, which is then dehydrated to obtain 1-benzyl piperidine-4-nitrile . Finally, a reduction reaction is performed on the 1-benzyl piperidine-4-nitrile to generate the N-benzyl-4-piperidinecarboxaldehyde .

Molecular Structure Analysis

The InChI code for 1-Benzylpiperidine-4-carbonitrile is 1S/C13H16N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 .

Physical And Chemical Properties Analysis

1-Benzylpiperidine-4-carbonitrile has a molecular weight of 200.283 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 330.3°C at 760 mmHg , and the flash point is 139.6±15.2 °C . The refractive index is 1.564 .

科学研究应用

癌症研究

- 1-苯基哌啶-4-腈衍生物已被研究其在癌症治疗中的潜力。例如,由芳香醛、丙二腈和 2-萘酚反应合成的 3-氨基-1-芳基-1H-苯并[f]色烯-2-腈衍生物对 HT-29 细胞(一种结直肠癌细胞系)表现出显着的细胞毒性活性。这些化合物诱导细胞周期停滞和凋亡,促凋亡基因明显上调,抗凋亡基因下调,表明它们在结肠癌治疗中作为化疗剂的潜力 (Ahagh 等人,2019)。

合成化学

- 该化合物已用于合成各种新型化学结构。例如,已经描述了由 1-甲基/苄基哌啶-4-酮一步合成新型 6-氨基-8-芳基-2-甲基/苄基-7-硝基-1,2,3,4-四氢异喹啉-5-腈。这种合成对于通过涉及多个化学反应的多米诺序列创建新的苯环和潜在的有用化合物具有重要意义 (Balamurugan 等人,2011)。

抗菌研究

- 一些 1-苯基哌啶-4-腈的衍生物已被探索其抗菌特性。例如,使用涉及 5-氨基吡唑-4-腈和芳基重氮氯化物的合成方法合成的化合物被评估为抗菌剂。这突出了此类衍生物在开发新的抗菌药物中的潜在应用 (Al-Azmi & Mahmoud,2020)。

绿色化学和可持续方法

- 该化合物已被用于开发可持续和环保的合成方法。例如,开发了用于合成 5-(亚苄基氨基)-1-苯基-1H-吡唑-4-腈支架的微波辅助方法,展示了该化合物在增强绿色化学实践中的作用 (Karati 等人,2022)。

荧光传感和成像

- 1-苯基哌啶-4-腈的衍生物已用于开发用于活细胞成像等应用的荧光传感器。例如,合成了一种苯并[h]色烯衍生物,并用作 Pb2+ 选择性检测的“开启”荧光化学传感器,证明了该化合物在先进成像和传感技术中的效用 (Sinha 等人,2013)。

药物开发和药理学

- 在药理学领域,已经合成并评估了 1-苯基哌啶-4-腈的衍生物与西格玛受体的结合特性。这项研究对于开发针对人体中特定受体的新的药物化合物至关重要 (Maier & Wünsch,2002)。

安全和危害

未来方向

属性

IUPAC Name |

1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJUFUGVCGDYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)

![(2Z)-4-{[3-(methoxycarbonyl)-5-propylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2688920.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2688931.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688932.png)

![4-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2688933.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688934.png)